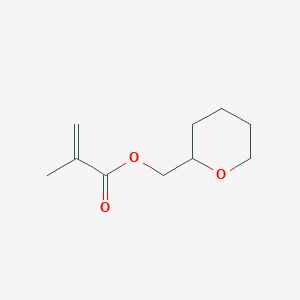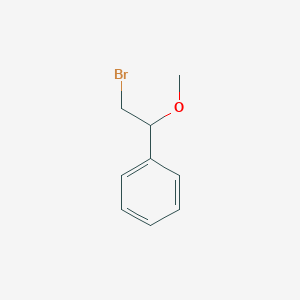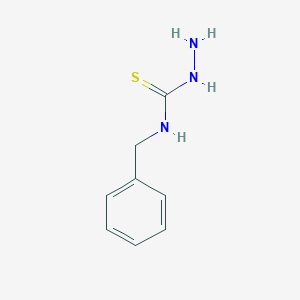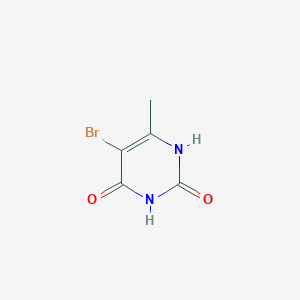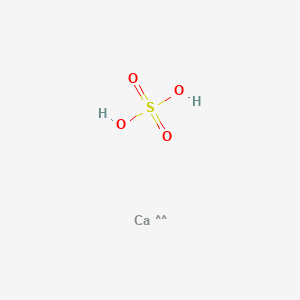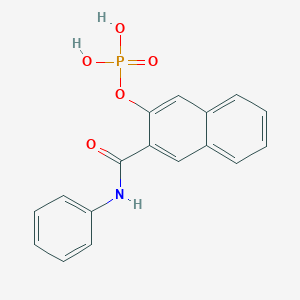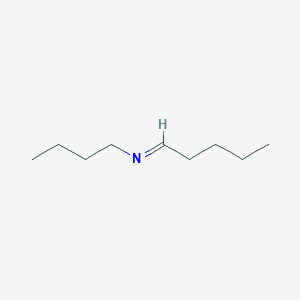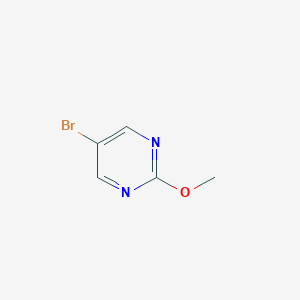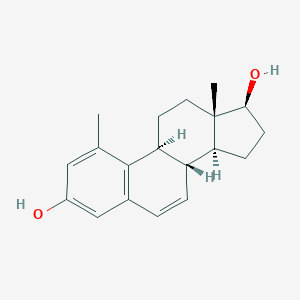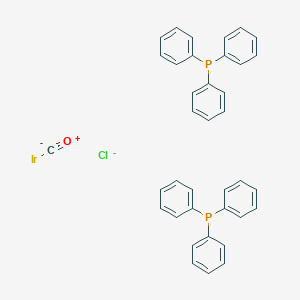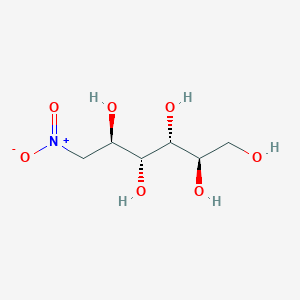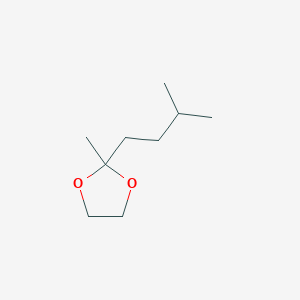
1,3-Dioxolane, 2-isopentyl-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane, 2-isopentyl-2-methyl- is a cyclic organic compound that is commonly used in scientific research. It is also known as diisopropylidene glycol or DIPG. This compound is widely used in the synthesis of various organic compounds and is known for its unique properties.
Aplicaciones Científicas De Investigación
1,3-Dioxolane, 2-isopentyl-2-methyl- is widely used in scientific research for various applications. It is commonly used as a solvent for the synthesis of organic compounds and is also used as a reagent in organic reactions. This compound is also used in the preparation of polymers and as a stabilizer for certain chemicals. Additionally, 1,3-Dioxolane, 2-isopentyl-2-methyl- has been found to have potential applications in the field of medicine as an antiviral agent.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane, 2-isopentyl-2-methyl- is not well understood. However, it is believed to act as a solvent and a stabilizer for certain chemicals. It has also been found to have antiviral properties, although the exact mechanism of action for this is not well understood.
Efectos Bioquímicos Y Fisiológicos
1,3-Dioxolane, 2-isopentyl-2-methyl- is not known to have any significant biochemical or physiological effects. However, it is important to note that this compound should be handled with care as it is flammable and can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Dioxolane, 2-isopentyl-2-methyl- in lab experiments is its ability to act as a solvent and stabilizer for certain chemicals. Additionally, this compound is relatively easy to synthesize and is readily available. However, it is important to note that this compound is flammable and should be handled with care. Additionally, it is not suitable for all types of experiments, and researchers should carefully consider its properties before using it in their experiments.
Direcciones Futuras
There are several future directions for the use of 1,3-Dioxolane, 2-isopentyl-2-methyl- in scientific research. One potential application is in the field of medicine as an antiviral agent. Additionally, this compound could be further studied for its potential use in the synthesis of new organic compounds. Further research could also be done to better understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 1,3-Dioxolane, 2-isopentyl-2-methyl- is a cyclic organic compound that is widely used in scientific research. It is commonly used as a solvent and stabilizer for certain chemicals and is also used as a reagent in organic reactions. This compound has potential applications in the field of medicine as an antiviral agent. While it has many advantages, it is important to handle this compound with care as it is flammable and can be harmful if ingested or inhaled. Further research is needed to fully understand the potential applications of this compound in various fields of research.
Métodos De Síntesis
The synthesis of 1,3-Dioxolane, 2-isopentyl-2-methyl- can be achieved through several methods. One of the most common methods is the reaction of isopentyl alcohol with paraformaldehyde in the presence of an acid catalyst. This reaction yields diisopropylidene glycol, which can be further converted to 1,3-Dioxolane, 2-isopentyl-2-methyl- through the reaction with acetic anhydride and sulfuric acid.
Propiedades
Número CAS |
14447-30-4 |
|---|---|
Nombre del producto |
1,3-Dioxolane, 2-isopentyl-2-methyl- |
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-methyl-2-(3-methylbutyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-8(2)4-5-9(3)10-6-7-11-9/h8H,4-7H2,1-3H3 |
Clave InChI |
PUKFTKNHQBDBPV-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1(OCCO1)C |
SMILES canónico |
CC(C)CCC1(OCCO1)C |
Sinónimos |
2-Methyl-2-(3-methylbutyl)-1,3-dioxolane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



